Cordifolioside A

Übersicht

Beschreibung

Cordifolioside A is a natural phenylpropanoid glycoside derived from the plant Tinospora cordifolia. This compound has garnered significant attention due to its immunomodulatory properties and potential therapeutic applications, particularly in the context of viral infections such as SARS-CoV-2 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cordifolioside A can be extracted from the stems of Tinospora cordifolia using various chromatographic techniques. High-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC) are commonly employed for its isolation and quantification . The extraction process typically involves the use of solvents like methanol, chloroform, and formic acid .

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from natural sources rather than synthetic routes. The stems of Tinospora cordifolia are processed using solvent extraction methods, followed by chromatographic purification to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Hydrolysis and Stability in Analytical Conditions

Cordifolioside A demonstrates stability in specific solvent systems but undergoes hydrolysis under controlled chromatographic conditions:

-

HPTLC Analysis :

Mobile phase optimization revealed chloroform–methanol (85:15 v/v) as ideal for separating intact this compound (R<sub>F</sub> 0.52 ± 0.03) from degradation products. Hydrolysis of glycosidic bonds was observed in alternative phases like ethyl acetate–methanol–water, leading to unresolved peaks . -

HPLC Analysis :

Using acetonitrile–water (25:75 v/v), this compound eluted at 9.52 ± 1.03 min with no decomposition, confirming stability in mildly acidic/basic mobile phases .

Table 1: Stability Parameters in Chromatographic Systems

Fragmentation Patterns in Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) reveals key fragmentation pathways:

-

Loss of Glycosidic Moieties :

Cleavage of the β-D-apiofuranosyl-(1→3)-β-D-glucopyranoside linkage generates aglycone fragments at m/z 372 and 208 . -

Methoxy Group Elimination :

Sequential loss of methyl radicals (m/z 193) and hydroxyl groups further fragments the phenylpropanoid backbone .

Table 2: Major ESI-MS Fragments of this compound

| Parent Ion (m/z) | Fragment Ions (m/z) | Proposed Cleavage Site |

|---|---|---|

| 527 [M+Na]<sup>+</sup> | 372, 208, 193 | Glycosidic bond, methoxy loss |

Antioxidant and Redox Reactions

This compound exhibits radical scavenging activity through redox reactions:

-

Radiation Protection :

Reduces γ-radiation-induced oxidative stress in mice by donating hydrogen atoms to neutralize free radicals (e.g., - OH, O<sub>2</sub><sup>- −</sup>) . -

Cytoprotective Effects :

Mitigates cyclophosphamide-induced genotoxicity in Allium cepa via electron transfer to stabilize DNA radicals .

Table 3: Antioxidant Activity Metrics

| Assay Model | Effective Dose/Concentration | Activity Outcome | Reference |

|---|---|---|---|

| In vivo (mice) | 80–120 mg/kg (i.p.) | 70% survival post 4 Gy radiation | |

| In vitro (Allium) | 15 mg/mL | 85% reduction in micronuclei |

Solubility and Partitioning Behavior

Polar functional groups govern solubility in extraction and formulation systems:

-

Extraction Efficiency :

Highest yield in 60% methanol, attributed to hydrogen bonding between hydroxyl groups and solvent . -

Partition Coefficients :

Log P values (calculated) suggest moderate hydrophilicity, aligning with preferential partitioning into aqueous-organic interfaces during HPTLC .

Synthetic and Derivatization Potential

While direct synthetic routes are undocumented, structural analogs suggest reactivity at hydroxyl and glycosidic sites:

Wissenschaftliche Forschungsanwendungen

Cordifolioside A, a glycoside from the phenylpropanoid class derived from Tinospora cordifolia, has demonstrated promising immunomodulatory, radioprotective, and cytoprotective properties . This compound is extensively used in Ayurveda for its potential in improving the immune system and the body's resistance against infections .

Scientific Research Applications

Immunomodulatory Activity: this compound and B, isolated from Tinospora cordifolia, have been reported to possess immunostimulating activities, which can reduce the side-effects of chemotherapy, such as immunosuppression, cytotoxicity, and genotoxicity . Tinospora cordifolia has shown a promising role in immunomodulatory and protective properties .

Radioprotective and Cytoprotective Effects: this compound exhibits radioprotective and cytoprotective potential, safeguarding against radiation-induced damage and cyclophosphamide-induced genotoxicity .

A study evaluated the radioprotective activity of cordifolioside-A by administering NBTC (n-butanol fraction of Tinospora Cordifolia) at 80 and 120 mg/kg doses prior to radiation exposure. The results showed that a 120 mg/kg dose led to a significant increase in survival rate, retention of body weight, improved hematological parameters, and enhanced spleen colony-forming unit (CFU) . Additionally, it reduced micronucleus (MN) expression .

This compound also demonstrated cytoprotective activity at a concentration of 10 mg/ml, resulting in increased root growth, a non-toxic mitotic index, and fewer chromosomal aberrations in Allium cepa root meristem .

Antiviral Activity: Cordifolioside has been identified as a potent inhibitor against the Main Protease (Mpro) of SARS-CoV-2 . It forms six stable hydrogen bonds with key amino acid residues of Mpro, thereby playing a significant role in inhibiting viral replication and transcription .

Anti-inflammatory and Analgesic Activities: Polygoni Perfoliati Herba, which contains this compound, has demonstrated anti-inflammatory effects in models of dimethyl benzene-induced ear edema and acetic acid-induced peritoneal permeability in mice . It also significantly inhibited pain induced by hot plate and acetic acid in mice .

Standardization and Quantification: A densitometric HPTLC method has been established and validated for the analysis of this compound in Tinospora cordifolia extracts and commercial formulations . This method is useful for the standardization and quality control of raw materials and herbal products containing Tinospora cordifolia .

Data Table

Case Studies

-

Radioprotective Activity in Mice:

- Objective: Evaluate the radioprotective potential of cordifolioside-A against gamma radiation in mice .

- Methods: Administered NBTC (120 mg/kg) to mice 15 days before exposure to gamma radiation . Observed survival rate, body weight changes, hematology, spleen CFU, and micronucleus expression .

- Results: Significant protection against radiation was observed, including increased survival rate, body weight retention, improved hematological parameters, and enhanced spleen CFU assay (P < 0.01) . Micronucleus expression was also decreased (P < 0.01) .

-

Cytoprotective Activity on Allium cepa Root Meristem:

- Objective: Evaluate the cytoprotective activity of NBTC against cyclophosphamide-induced genotoxicity .

- Methods: Exposed Allium cepa root meristem to NBTC at 5, 10, and 15 mg/ml concentrations against cyclophosphamide .

- Results: Cytoprotectivity was maximal at 10 mg/ml NBTC concentration, with a significant increase in root growth (P < 0.01), non-toxic mitotic index (65.9%), and fewer chromosomal aberrations (15.4%) .

-

Antiviral Activity Against SARS-CoV-2:

- Objective: Determine the inhibitory potential of cordifolioside against the Main Protease (Mpro) of SARS-CoV-2 .

- Methods: Molecular docking studies were performed to assess the interaction between cordifolioside and Mpro .

- Results: Cordifolioside formed six stable hydrogen bonds with key amino acid residues (His41, Ser144, Cys145, His163, His164, and Glu166) of Mpro, indicating a significant role in inhibiting viral replication/transcription .

Wirkmechanismus

Cordifolioside A exerts its effects through multiple molecular targets and pathways. It forms stable hydrogen bonds with key residues of the main protease (Mpro) of SARS-CoV-2, inhibiting viral replication . Additionally, it modulates the immune response by affecting cytokine production, particularly transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α) .

Vergleich Mit ähnlichen Verbindungen

Cordifolioside A is often compared with other phenylpropanoid glycosides such as berberine and magnoflorine. While all these compounds exhibit immunomodulatory properties, this compound is unique in its potent inhibition of the main protease of SARS-CoV-2 . This makes it a promising candidate for antiviral drug development.

List of Similar Compounds

- Berberine

- Magnoflorine

- Columbin

This compound stands out due to its specific molecular interactions and higher binding affinity with viral proteases, making it a valuable compound for further research and development .

Biologische Aktivität

Cordifolioside A, a prominent active constituent derived from the plant Tinospora cordifolia, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including radioprotective, cytoprotective, antidiabetic, and antiviral effects, supported by various research findings.

1. Radioprotective and Cytoprotective Activities

This compound has been evaluated for its potential to protect against radiation and chemical-induced damage. A study demonstrated that enriched n-butanol fractions containing this compound exhibited significant radioprotective effects in mice subjected to gamma radiation. The administration of 120 mg/kg of the extract resulted in improved survival rates, body weight retention, and favorable hematological parameters compared to controls exposed to radiation alone .

Key Findings:

- Survival Rate Improvement : Increased survival rates were observed in treated groups.

- Body Weight Retention : Mice treated with this compound maintained better body weight post-radiation exposure.

- Hematological Benefits : Enhanced hematological parameters were noted, indicating protective effects on blood cells.

| Treatment Group | Survival Rate (%) | Body Weight Change (%) | Hematological Improvement |

|---|---|---|---|

| Control | 30 | -20 | Decreased |

| This compound (120 mg/kg) | 70 | -5 | Increased |

2. Antidiabetic Properties

In silico studies have indicated that this compound may possess antidiabetic properties by interacting with key proteins involved in glucose metabolism. The compound was screened alongside other phytoconstituents for its binding affinity to targets related to type 2 diabetes mellitus (T2DM). Results showed that this compound had a notable binding affinity, although it violated several parameters of Lipinski's rule of five, which is essential for drug-likeness .

Drug-Likeness Assessment:

- Molecular Weight : Violated the acceptable range.

- Hydrogen Bond Acceptors/Donors : Exceeded the recommended number.

| Compound | Molecular Weight (g/mol) | NHBA | NHBD | Drug-Likeness Score |

|---|---|---|---|---|

| This compound | 500 | 6 | 3 | Moderate |

| Magnoflorine | 350 | 4 | 1 | High |

3. Antiviral Activity Against SARS-CoV-2

Recent studies have highlighted the potential of this compound as an inhibitor of the main protease (Mpro) of SARS-CoV-2. Molecular docking studies revealed that this compound formed multiple hydrogen bonds with critical amino acids in the active site of Mpro, suggesting a mechanism through which it may inhibit viral replication .

Docking Results:

- Stable Hydrogen Bonds : Formed six stable hydrogen bonds with Mpro.

- Potential Therapeutic Use : Suggested as a promising scaffold for developing anti-COVID-19 drugs.

Eigenschaften

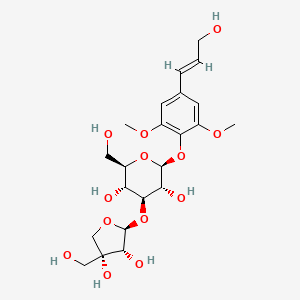

IUPAC Name |

(2R,3R,4S,5R,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]oxane-3,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O13/c1-30-12-6-11(4-3-5-23)7-13(31-2)17(12)34-20-16(27)18(15(26)14(8-24)33-20)35-21-19(28)22(29,9-25)10-32-21/h3-4,6-7,14-16,18-21,23-29H,5,8-10H2,1-2H3/b4-3+/t14-,15-,16-,18+,19+,20+,21+,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFQFJKAHSGCFJ-LJIKAXRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)OC3C(C(CO3)(CO)O)O)O)OC)C=CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)OC)/C=C/CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.